molecular formula C26H22N4O4 B11357429 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898496-61-2

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11357429
CAS No.: 898496-61-2
M. Wt: 454.5 g/mol
InChI Key: AFCRHZPAAUWFCS-UHFFFAOYSA-N
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Description

The compound 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a benzodioxin ring, an oxazole ring, and a diazenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves multiple steps, starting with the preparation of the benzodioxin and oxazole intermediates. Common reagents used in these reactions include N,N-dimethylformamide (DMF) , lithium hydride (LiH) , and various substituted benzyl halides .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate (Na2CO3) , DMF , and LiH . Reaction conditions typically involve stirring at room temperature or under reflux .

Major Products

Major products formed from these reactions include substituted benzodioxins, reduced amines, and various substituted oxazoles .

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to inhibit bacterial biofilm formation . In the context of Alzheimer’s disease, it acts as a cholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

898496-61-2

Molecular Formula

C26H22N4O4

Molecular Weight

454.5 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H22N4O4/c1-16-5-3-4-6-21(16)29-28-19-8-9-20(17(2)13-19)27-26(31)22-15-24(34-30-22)18-7-10-23-25(14-18)33-12-11-32-23/h3-10,13-15H,11-12H2,1-2H3,(H,27,31)

InChI Key

AFCRHZPAAUWFCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5)C

Origin of Product

United States

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